![molecular formula C12H15BrN2O2S2 B1406597 ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034154-73-7](/img/structure/B1406597.png)
ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Vue d'ensemble
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . It has an ethyl acetate group attached to the 2nd position and an imino group at the 2nd position of the benzothiazole ring. Additionally, there’s a methylthio group at the 6th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The ethyl acetate group would be attached to one of the carbon atoms in the benzothiazole ring, and the imino group would be attached to a nitrogen atom in the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imino group, the ethyl acetate group, and the methylthio group. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- A study by Mohamed (2014) details the synthesis of various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, from ethyl 2-(benzo[d]thazol-2-yl)acetate. These compounds have potential applications in developing new chemical entities for various research and industrial applications (Mohamed, 2014).
Multicomponent Reaction Synthesis
- Nassiri and Milani (2020) report the efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate through multicomponent reactions. This method highlights the compound's utility in synthesizing novel molecules, which is crucial for medicinal chemistry and material science research (Nassiri & Milani, 2020).
Structural Analysis
- Dölling et al. (1991) conducted a study on the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, providing valuable insights into the molecular structure and conformation, which are essential for understanding the chemical properties and potential applications of such compounds (Dölling et al., 1991).
Heterocyclization Reactions
- Mohareb and Gamaan (2018) explored the heterocyclization reactions of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, leading to the formation of various derivatives with potential antitumor activities. This research demonstrates the compound's versatility in synthesizing bioactive molecules (Mohareb & Gamaan, 2018).
Novel Arylidene Compound Synthesis
- Azeez and Abdullah (2019) described the synthesis of new arylidene compounds from 2-iminothiazolidine-4-one derivatives, demonstrating the compound's role in developing novel molecules with potential antimicrobial activities (Azeez & Abdullah, 2019).
One-Pot Synthesis Methods
- Kalhor (2015) details a one-pot synthesis method for novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates, showcasing an efficient and eco-friendly approach to synthesizing derivatives of the compound (Kalhor, 2015).
Orientations Futures
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties. Further studies could also explore its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology .
Mécanisme D'action
Target of Action
The primary target of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is the CviR receptor . This receptor is involved in quorum sensing (QS) signals in Chromobacterium violaceum . QS is a system of stimulus and response correlated to population density, which bacteria use for communication and coordination of group behaviors .
Mode of Action
The compound interacts with its target by inhibiting the CviR receptor-based QS signals . It also shows potential to inhibit the LasR receptor-based QS in Pseudomonas aeruginosa . The inhibition of these QS signals disrupts bacterial communication, potentially reducing their virulence and making them more susceptible to treatment .
Biochemical Pathways
The inhibition of qs signals can disrupt a variety of bacterial behaviors that are regulated by these signals, including biofilm formation, virulence factor production, and antibiotic resistance .
Result of Action
The compound exhibits potent QS inhibition activity against the CviR receptor, showing violacein inhibition (>50%) at 200 μM . Violacein is a purple pigment produced by Chromobacterium violaceum, and its production is regulated by QS . Inhibition of violacein production is often used as an indicator of QS inhibition . Some active compounds also exhibited biofilm clearance at 50 μM concentration .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit quorum sensing signals in bacteria, particularly by targeting the CviR receptor in Chromobacterium violaceum and the LasR receptor in Pseudomonas aeruginosa . These interactions suggest that the compound can disrupt bacterial communication and biofilm formation, making it a potential candidate for antimicrobial therapies.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in quorum sensing in bacteria . By inhibiting these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced biofilm formation and increased susceptibility of bacteria to antimicrobial agents.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific receptors and enzymes. The compound binds to the CviR and LasR receptors, inhibiting their activity and preventing the transcription of genes involved in quorum sensing . This inhibition disrupts bacterial communication and biofilm formation, thereby enhancing the effectiveness of antimicrobial treatments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on quorum sensing and biofilm formation for several days, although its potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits quorum sensing and biofilm formation without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse impacts on organ function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing inhibition. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of signaling molecules in bacteria . By modulating these pathways, the compound can alter metabolic flux and reduce the production of biofilm-promoting metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as bacterial receptors involved in quorum sensing . The compound’s distribution within tissues can influence its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on quorum sensing receptors . Post-translational modifications and targeting signals play a role in guiding the compound to these sites, ensuring its effective interaction with target biomolecules.
Propriétés
IUPAC Name |
ethyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2.BrH/c1-3-16-11(15)7-14-9-5-4-8(17-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXQTJBKVMIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



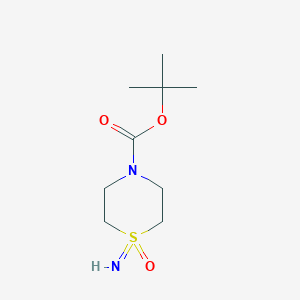



![1-[(3-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1406519.png)

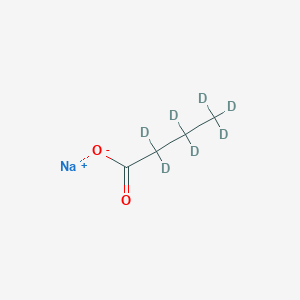
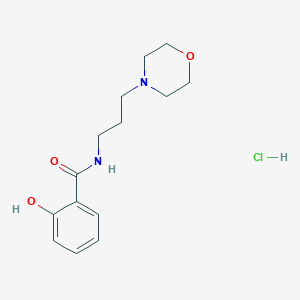
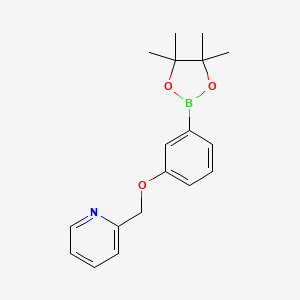

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)
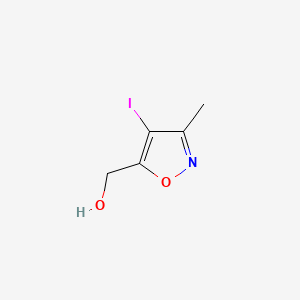
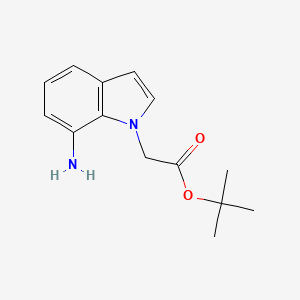
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)